molecular formula C8H9ClN2O2 B13890530 3-Chloro-N'-hydroxy-4-methoxybenzimidamide

3-Chloro-N'-hydroxy-4-methoxybenzimidamide

Cat. No.: B13890530
M. Wt: 200.62 g/mol
InChI Key: TTYGYNFRRIJBLL-UHFFFAOYSA-N
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Description

3-Chloro-N’-hydroxy-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 3-position, a hydroxy group at the N’-position, and a methoxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired benzimidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 3-Chloro-N’-hydroxy-4-methoxybenzimidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

3-Chloro-N’-hydroxy-4-methoxybenzimidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of functional groups such as the hydroxy and methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide.

    3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

3-Chloro-N’-hydroxy-4-methoxybenzimidamide is unique due to the specific combination of functional groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

TTYGYNFRRIJBLL-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)Cl

Origin of Product

United States

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